N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Description
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a fluorophenyl group, an oxolane ring, and a thiazole moiety
Properties
IUPAC Name |
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-11-20-15(10-23-11)8-16(21)19-9-13-6-7-22-17(13)12-2-4-14(18)5-3-12/h2-5,10,13,17H,6-9H2,1H3,(H,19,21)/t13-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBARFKJDQTWSKO-GUYCJALGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NCC2CCOC2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CC(=O)NC[C@@H]2CCO[C@H]2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxolane ring: Starting with a suitable precursor, such as a 4-fluorophenyl-substituted epoxide, the oxolane ring is formed through a ring-opening reaction with a nucleophile.
Introduction of the thiazole moiety: The thiazole ring is introduced via a condensation reaction between a thioamide and a halogenated acetic acid derivative.
Coupling of the oxolane and thiazole intermediates: The final step involves coupling the oxolane intermediate with the thiazole intermediate using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- N-[[(2R,3S)-2-(4-methylphenyl)oxolan-3-yl]methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Uniqueness
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
